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molecular formula C11H9F2N B8545062 1-[(2,4-Difluorophenyl)methyl]-1H-pyrrole

1-[(2,4-Difluorophenyl)methyl]-1H-pyrrole

Cat. No. B8545062
M. Wt: 193.19 g/mol
InChI Key: KJMYGKLWZKRAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05068371

Procedure details

8.6 g (0.060 mol) of 2,4-difluorobenzylamine are heated in an autoclave with 8 g (0.060 mol) of 2,5-dimethoxytetrahydrofuran for 2 hours at 250° C. The reaction mixture is cooled and then purified by vacuum distillation. 9.2 g (79% of theory) of a colourless oil which boils at 110°-114° C. at 16 mbar are obtained.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH2:4][NH2:5].CO[CH:13]1[CH2:17][CH2:16][CH:15](OC)O1>>[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH2:4][N:5]1[CH:13]=[CH:17][CH:16]=[CH:15]1

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
FC1=C(CN)C=CC(=C1)F
Name
Quantity
8 g
Type
reactant
Smiles
COC1OC(CC1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
DISTILLATION
Type
DISTILLATION
Details
purified by vacuum distillation
CUSTOM
Type
CUSTOM
Details
9.2 g (79% of theory) of a colourless oil which boils at 110°-114° C. at 16 mbar are obtained

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC(=C1)F)CN1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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